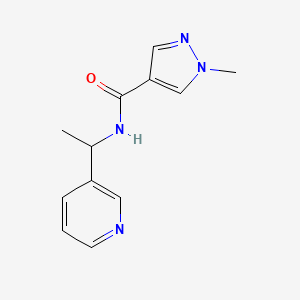
3-(2-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one, commonly known as MPHC, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of drug discovery. MPHC is a derivative of isoquinoline, which is a heterocyclic compound that has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of MPHC involves the inhibition of the aforementioned enzymes. By inhibiting these enzymes, MPHC increases the levels of neurotransmitters such as acetylcholine and serotonin in the brain. This leads to improved cognitive function and mood regulation.
Biochemical and Physiological Effects
MPHC has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to have antidepressant-like effects in animal models of depression. Additionally, MPHC has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPHC in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve in experimental solutions. Additionally, MPHC has a relatively low molecular weight, which makes it easy to handle and manipulate in the lab. However, one limitation of using MPHC in lab experiments is its potential toxicity. MPHC has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MPHC. One area of interest is the development of MPHC derivatives with improved pharmacological properties. For example, researchers may seek to develop MPHC derivatives with increased selectivity for specific enzymes or with improved solubility and bioavailability. Additionally, researchers may seek to investigate the potential therapeutic applications of MPHC in other neurological disorders such as Parkinson's disease and schizophrenia. Finally, researchers may seek to investigate the potential use of MPHC as a neuroprotective agent in conditions such as traumatic brain injury and stroke.
Conclusion
In conclusion, MPHC is a chemical compound that has shown promise in the field of drug discovery. It has been shown to exhibit inhibitory activity against a variety of enzymes and to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and depression. However, further research is needed to fully understand the pharmacological properties of MPHC and to develop derivatives with improved therapeutic potential.
Synthesemethoden
The synthesis of MPHC involves the reaction of 2-methylpiperidine-1-carboxylic acid with isoquinoline-1,3-dione in the presence of a coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction proceeds via the formation of an amide bond between the carboxylic acid group of 2-methylpiperidine-1-carboxylic acid and the carbonyl group of isoquinoline-1,3-dione. The resulting product, MPHC, is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
MPHC has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit inhibitory activity against a variety of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters such as acetylcholine and serotonin, which are important for cognitive function and mood regulation. Therefore, MPHC has the potential to be developed as a drug for the treatment of neurological disorders such as Alzheimer's disease and depression.
Eigenschaften
IUPAC Name |
3-(2-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-4-5-9-18(11)16(20)14-10-12-7-2-3-8-13(12)15(19)17-14/h2-3,7-8,10-11H,4-6,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJYVHARWGKRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)




![3-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7515864.png)



![N-[(2-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515891.png)
